molecular formula C19H17NO3 B14990810 N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14990810
M. Wt: 307.3 g/mol
InChI Key: UYTAIZGRJSVSOZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene ring system substituted with a carboxamide group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the chromene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the chromene ring system.

    Amitraz: A formamidine pesticide with a similar dimethylphenyl group but different overall structure and applications.

Uniqueness

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-11-4-6-15(13(3)8-11)20-19(22)18-10-16(21)14-9-12(2)5-7-17(14)23-18/h4-10H,1-3H3,(H,20,22)

InChI Key

UYTAIZGRJSVSOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C)C

Origin of Product

United States

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